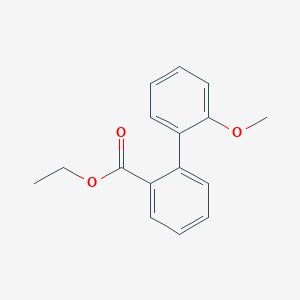
3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-pyridinecarboxylique, 6-méthoxy-2,4-diméthyl- est un composé organique appartenant à la classe des acides pyridinecarboxyliques. Ces composés se caractérisent par un cycle pyridine portant un groupe acide carboxylique. La présence de groupes méthoxy et diméthyl à des positions spécifiques sur le cycle pyridine confère à ce composé des propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide 3-pyridinecarboxylique, 6-méthoxy-2,4-diméthyl- implique généralement la fonctionnalisation d’un cycle pyridine. Une méthode courante est la méthylation de l’acide 3-pyridinecarboxylique suivie d’une méthoxylation. Les conditions réactionnelles incluent souvent l’utilisation d’agents méthylants tels que l’iodure de méthyle et d’agents méthoxylant comme le méthylate de sodium à des températures et des pressions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés catalytiques pour améliorer le rendement et l’efficacité. L’utilisation de catalyseurs tels que le palladium ou le platine en conjonction avec des ligands appropriés peut faciliter les réactions de méthylation et de méthoxylation. Des réacteurs à écoulement continu peuvent également être utilisés pour optimiser les conditions réactionnelles et augmenter la production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-pyridinecarboxylique, 6-méthoxy-2,4-diméthyl- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de pyridine correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou un aldéhyde.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle pyridine, en particulier aux positions ortho et para de l’atome d’azote.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des réactifs tels que les halogènes (chlore, brome) et les agents de nitration (acide nitrique) sont utilisés en conditions acides ou basiques.
Principaux produits formés
Oxydation : N-oxydes de pyridine
Réduction : Alcools ou aldéhydes
Substitution : Dérivés de pyridine halogénés ou nitrés
Applications de la recherche scientifique
L’acide 3-pyridinecarboxylique, 6-méthoxy-2,4-diméthyl- a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits agrochimiques, pharmaceutiques et de produits chimiques de spécialité.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-pyridinecarboxylique, 6-méthoxy-2,4-diméthyl- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber ou activer certaines enzymes impliquées dans les voies métaboliques, entraînant une modification des fonctions cellulaires. Les groupes méthoxy et diméthyl peuvent influencer l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-pyridinecarboxylique, 6-hydroxy- : Structure similaire mais avec un groupe hydroxyle au lieu d’un groupe méthoxy.
Acide 2-pyridinecarboxylique, 6-méthyl- : Structure similaire mais avec un groupe méthyle en position 6 au lieu d’un groupe méthoxy.
Acide 4-pyridinecarboxylique, 2,6-diméthyl- : Structure similaire mais avec des groupes diméthyle en positions 2 et 6.
Unicité
L’acide 3-pyridinecarboxylique, 6-méthoxy-2,4-diméthyl- est unique en raison de l’arrangement spécifique des groupes méthoxy et diméthyl sur le cycle pyridine. Cet arrangement confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications dans la recherche et l’industrie.
Propriétés
Numéro CAS |
630082-82-5 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
6-methoxy-2,4-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-4-7(13-3)10-6(2)8(5)9(11)12/h4H,1-3H3,(H,11,12) |
Clé InChI |
NUUAFMUCSUUAQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C(=O)O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12114253.png)
![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)
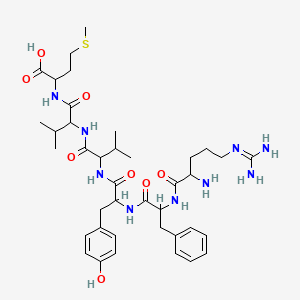

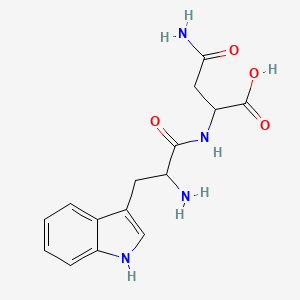

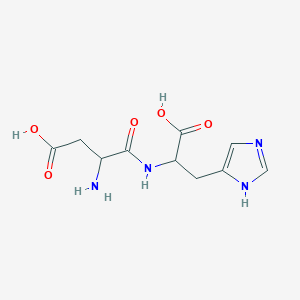
![2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12114295.png)

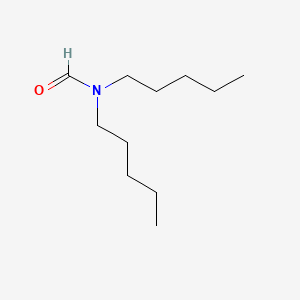
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B12114313.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-(pyridin-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B12114320.png)
